molecular formula C13H21NO3 B1436598 3-(Dde-amino)-1-propanol CAS No. 227758-39-6

3-(Dde-amino)-1-propanol

Cat. No. B1436598
CAS RN: 227758-39-6
M. Wt: 239.31 g/mol
InChI Key: YFDXVKXPSILEBN-UHFFFAOYSA-N
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Description

“3-(Dde-amino)-1-propanol” is a derivative of an amino acid. Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes . The Dde group is a protective group used in peptide synthesis . It’s worth noting that the Dde group can be selectively removed without affecting other side-chain protecting groups, which makes it a useful tool in the synthesis of complex peptides .


Synthesis Analysis

The synthesis of “3-(Dde-amino)-1-propanol” likely involves the use of the Dde group as a protective group for the amino part of the molecule. The Dde group can be introduced during the synthesis process and later removed under specific conditions . The synthesis of D-amino acids often involves the use of enzymes such as amino acid racemase for synthesis and D-amino acid oxidase for degradation .


Chemical Reactions Analysis

The Dde group in “3-(Dde-amino)-1-propanol” can undergo specific reactions. For instance, it can be cleaved with 2% hydrazine in DMF . This property is useful in peptide synthesis, where the Dde group is used as a protective group that can be selectively removed to allow for further chemical modifications .

Future Directions

The future directions for “3-(Dde-amino)-1-propanol” could involve its use in the synthesis of complex peptides, given the utility of the Dde group in peptide synthesis . Additionally, the study of D-amino acids is a thriving area of research with many potential applications in various fields .

Mechanism of Action

Target of Action

For instance, D-amino acids can interact with D-amino acid oxidase (DAAO), an enzyme that oxidizes D-amino acids . This interaction could potentially influence various physiological processes, particularly in the brain .

Mode of Action

For instance, when D-amino acids interact with DAAO, they are oxidized into corresponding α-keto acids, producing ammonia and hydrogen peroxide . This interaction could lead to various changes in the cellular environment.

Biochemical Pathways

For example, D-amino acid oxidase is involved in the metabolism of D-amino acids, converting them into α-keto acids . This process could potentially affect various downstream effects, such as energy production and detoxification processes.

Pharmacokinetics

The properties of d-amino acids, in general, suggest that they can be synthesized, released, taken up, and degraded by mammalian cells . These properties could potentially impact the bioavailability of 3-(Dde-amino)-1-propanol in the body.

Result of Action

The interaction of d-amino acids with daao can result in the production of α-keto acids, ammonia, and hydrogen peroxide . These products could potentially influence various cellular processes, including energy production and detoxification.

Action Environment

The action, efficacy, and stability of 3-(Dde-amino)-1-propanol could potentially be influenced by various environmental factors. For instance, the activity of D-amino acids can be modulated by pH, temperature, and the presence of other molecules in the environment . .

properties

IUPAC Name

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDXVKXPSILEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dde-amino)-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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